ADP, Beta S

Purinergic signaling Ectonucleotidase resistance Receptor pharmacology

ADP, Beta S (adenosine 5'-O-(2-thiodiphosphate); ADPβS) is a synthetic, non-hydrolyzable thiophosphate analog of adenosine diphosphate in which one non-bridging oxygen of the β-phosphate is replaced by sulfur. This single-atom substitution confers pronounced resistance to hydrolysis by ectonucleotidases, ATP-diphosphohydrolases, and phosphatases that rapidly degrade native ADP, while preserving the compound's ability to bind and modulate the majority of ADP-responsive protein targets including P2Y purinergic receptors, adenylate cyclase-linked signaling systems, KATP channels, and numerous nucleotide-dependent enzymes.

Molecular Formula C10H15N5O9P2S
Molecular Weight 443.27 g/mol
Cat. No. B1239805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADP, Beta S
Synonyms(32S)adenosine 5'-O-(2-thiodiphosphate)
5'-adenosine diphosphate beta-S
5'-ADPS
adenosine 5'-O-(2-thiodiphosphate)
adenosine 5'-O-(2-thiodiphosphate), trilithium salt
adenosine-5'-O-(2-thiodiphosphate)
ADP beta S
ADP beta-S
ADP-S
ADPbetaS
beta-thio-ADP
Molecular FormulaC10H15N5O9P2S
Molecular Weight443.27 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N
InChIInChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27)
InChIKeyHCIKUKNAJRJFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADP, Beta S: Identity, Class, and Core Characteristics for Procurement Decisions


ADP, Beta S (adenosine 5'-O-(2-thiodiphosphate); ADPβS) is a synthetic, non-hydrolyzable thiophosphate analog of adenosine diphosphate in which one non-bridging oxygen of the β-phosphate is replaced by sulfur [1]. This single-atom substitution confers pronounced resistance to hydrolysis by ectonucleotidases, ATP-diphosphohydrolases, and phosphatases that rapidly degrade native ADP, while preserving the compound's ability to bind and modulate the majority of ADP-responsive protein targets including P2Y purinergic receptors, adenylate cyclase-linked signaling systems, KATP channels, and numerous nucleotide-dependent enzymes [2]. ADPβS is supplied primarily as a trilithium or sodium salt (CAS 35094-45-2; MW 443.3 g/mol free acid) and is routinely employed as a metabolically stable ADP surrogate in pharmacological studies, enzyme kinetics, and high-throughput screening assays where the hydrolytic lability of natural ADP would confound quantitative interpretation [1].

Why Generic ADP or Other Nucleotide Analogs Cannot Substitute for ADP, Beta S in Quantitative Assays


Native ADP is rapidly hydrolyzed by ectonucleotidases and ATP-diphosphohydrolases ubiquitously expressed on cell surfaces and in biological fluids, with apparent Km values of 12–14 μM for purified ATPDase . This enzymatic lability means that effective ADP concentrations at target receptors are continuously declining during any assay with a cellular or tissue component, making reliable EC50/IC50 determination, sustained receptor activation, and cross-experiment reproducibility difficult or impossible . Other purportedly 'stable' nucleotide analogs (e.g., ATPγS, α,β-methylene-ATP, β,γ-methylene-ATP) undergo partial or complete degradation in common cell culture systems such as HeLa and HUVEC cells; ADPβS is the only analog that remains fully resistant to the concerted action of ecto-nucleotide pyrophosphatase, ATPDase, 5′-nucleotidase, and serum adenosine deaminase [1]. Substituting a simple ADP preparation therefore introduces uncontrolled degradation kinetics that undermine quantitative pharmacology, while substituting alternative thiophosphate or phosphonate analogs introduces different receptor selectivity profiles that may not match the target pharmacology.

ADP, Beta S: Quantitative Head-to-Head Evidence for Differentiated Selection


Ectonucleotidase Resistance: ADPβS Degrades Only 14.5% in 1 Hour Versus Rapid Complete Hydrolysis of Native ADP

In intact rat liver parenchymal cells, the radiolabeled analog [35S]ADPβS (ADPβ35S) exhibited only 14.5 ± 1.4% degradation after a 1-hour incubation, whereas native ADP is rapidly dephosphorylated by the same ecto-nucleotidase system to the extent that its effective concentration cannot be maintained without ATP-regenerating systems [1]. This near-complete resistance contrasts with other 'stable' analogs: in HeLa and HUVEC cell cultures, ATPγS, α,β-methylene-ATP, and β,γ-methylene-ATP all undergo partial or complete degradation by ecto-nucleotide pyrophosphatase and ATPDase, while ADPβS alone remains fully resistant [2]. At a concentration of 250 μM, ADPβS resisted dephosphorylation by purified bovine aorta ATP-diphosphohydrolase, whereas 2-chloroATP, 2-MeSATP, and 8-bromo-ATP were hydrolyzed at 99%, 63%, and 20% of the ATP hydrolysis rate, respectively .

Purinergic signaling Ectonucleotidase resistance Receptor pharmacology

Adenylyl Cyclase Inhibition: ADPβS Is Non-Competitive with ATP, Whereas ADP Shows Competitive Interactions

In C6 glioma cell membranes, ADPβS inhibited isoproterenol-stimulated adenylyl cyclase with an IC50 of 79 ± 20 μM in membrane preparations, compared with an IC50 of 0.5 ± 0.1 μM for native ADP in intact cells and 25 ± 2 μM for ADPβS in intact cells [1]. Critically, in membrane preparations ADPβS did not compete with ATP—the enzyme's substrate—and behaved as an apparent non-competitive inhibitor of adenylyl cyclase, whereas ADP interacts competitively at the substrate-binding site [1]. In pre-steady-state kinetic analysis using a pulsed quenched-flow apparatus, ADPβS inhibited both the rapid burst phase and the slower steady-state phase of cAMP synthesis with comparable IC50 values (mean 55 ± 20 μM); the time constant of the exponential burst was unaffected but its amplitude decreased progressively, confirming a non-competitive mode [1]. Additionally, ADPβS acts as a partial agonist at platelet P2Y receptors: it induces aggregation and inhibits PGE1-stimulated adenylate cyclase but is less potent than ADP and fails to achieve the same maximal effect, and can antagonize ADP responses when co-applied at 50 μM [2].

Adenylyl cyclase GPCR signaling Non-competitive inhibition

KATP Channel Regulation: ADPβS Inhibits Channel Opening Whereas ADP Stimulates It in the Presence of Mg2+

Using the inside-out patch-clamp configuration on mouse pancreatic β-cell membranes, Schwanstecher et al. demonstrated that in the presence of Mg2+, adenosine-5'-O-(2-thiodiphosphate) (ADPβS) and adenylyl-imidodiphosphate (AMP-PNP) inhibited KATP channel opening activity, whereas ADP slightly stimulated channel opening and dADP and GDP strongly stimulated it [1]. Despite inhibiting channel opening, ADPβS (0.1 mM) paradoxically enhanced the potency of the sulfonylurea tolbutamide for channel inhibition to a similar degree as ADP [1]. This dual behavior—channel inhibition combined with sulfonylurea sensitization—is distinct from ADP, which stimulates channel opening yet also enhances tolbutamide potency [1]. In the same system, the rank order of KATP channel inhibitory potency in the presence of Mg2+ was ATPγS > ATP > AMP-PNP > ADPβS > dATP > UTP, positioning ADPβS as a moderately potent channel inhibitor among nucleotide analogs [2].

KATP channel Pancreatic beta cells Sulfonylurea receptor

Thiol-Selective Detection Enables Universal Kinase and ATPase Assays: Z′ = 0.54 in High-Throughput Format

Most kinases accept ATPβS (adenosine 5'-O-(2-thiotriphosphate)) as a substrate in place of ATP, generating ADPβS as the thiophosphorylated product [1]. Because the free thiol group of ADPβS reacts selectively with dithio detection reagents—while ATPβS does not—the ADPβS product can be quantified without interference from residual substrate [1]. Chiku et al. developed a continuous assay using this principle, demonstrating steady-state kinetic analysis of hexokinase and myosin ATPase with both absorbance (Ellman's reagent, DTNB) and fluorescence (DSSA) readouts, and confirmed the diastereoselectivity of hexokinase (R-isomer preference) and myosin ATPase (S-isomer preference) for ATPβS isomers [1]. When run in fluorescence mode on a plate reader, the assay yielded an average Z′ value of 0.54, indicating suitability for high-throughput screening [1]. This detection principle is protected under US Patent 7,585,643, which teaches the use of ATPβS → ADPβS conversion with thiol-reactive fluorescent reagents for universal kinase activity detection [2].

Kinase assay ATPase assay High-throughput screening Thiol detection

P2Y Receptor Binding Affinity: ADPβS Displays 17-Fold Selectivity Over ATP at Native P2Y Receptors

In displacement binding studies using [35S]ADPβS (ADPβ35S) on intact rat liver parenchymal cells, ADPβS competed for its own binding sites with a Ki of 1.8 ± 0.35 μM, whereas ATP displayed a substantially weaker affinity with a Ki of 31 ± 6.2 μM [1]. This represents an approximately 17-fold binding selectivity for ADPβS over ATP at the native P2Y receptor population (predominantly P2u/nucleotide receptor type) [1]. The addition of 1 mM EDTA to the incubation medium shifted the ATP Ki to 8.1 ± 1.2 μM, indicating that divalent cation-chelation partially unmasks ATP affinity, but ADPβS retains superior binding even under these conditions [1]. For functional calcium mobilization in the same cells, the EC50 values were 38.3 ± 6.4 μM for ADPβS, 20.7 ± 3.1 μM for ATP, and 3.5 ± 0.22 μM for UTP, confirming that ADPβS is a calcium-mobilizing agonist with potency intermediate between ATP and UTP [1]. In UMR-106 osteoblast cells expressing a P2T (ADP-preferring) receptor, the EC50 for ADPβS was 5 μM compared with 0.4 μM for ADP and 0.04 μM for 2-MeSADP [2].

P2Y purinoceptor Radioligand binding Receptor selectivity

P2Y1 Receptor Potency: ADPβS pEC50 5.62 vs. ADP pEC50 5.09 per IUPHAR Consensus, with Distinct P2Y12 Activity Profile

According to the IUPHAR/BPS Guide to Pharmacology (2020 consensus), ADPβS acts as an agonist at the human P2Y1 receptor with a pEC50 of 5.62 and also exhibits activity at the P2Y12 receptor [1]. In comparison, native ADP has a pEC50 of 5.09 at P2Y1, while 2-MeSADP (the most potent diphosphate agonist) reaches pEC50 5.60 at P2Y1 and pEC50 7.9 at P2Y12 [1]. At the P2Y12 receptor specifically, ADPβS displays substantially lower potency than ADP, with a rank order of 2-MeSADP >> ADP ≃ ADPβS for cAMP inhibition in both mouse platelets and 1321 N1 cells expressing human P2Y12 [2]. This contrasts with the P2Y1 receptor where ADPβS potency exceeds that of ADP [1]. In vivo, ADPβS produces blood pressure changes in rats mediated by peripheral activation of P2Y1 receptors (immediate vasodepressor response), with additional contributions from P2Y12 and P2Y13 receptors in the pressor phase, as demonstrated by selective antagonist blockade with MRS2500 (P2Y1), PSB0739 (P2Y12), and MRS2211 (P2Y13) [3].

P2Y1 receptor P2Y12 receptor IUPHAR pharmacology Agonist potency

Procurement-Guiding Application Scenarios for ADP, Beta S Based on Verified Differentiation Evidence


Sustained P2Y Receptor Activation in Cell-Based Pharmacological Assays Where Ectonucleotidase Activity Is Present

ADPβS is the compound of choice for any cell-based pharmacological experiment requiring sustained, quantifiable P2Y receptor activation over incubation periods exceeding a few minutes. The demonstrated ectonucleotidase resistance—only 14.5% degradation after 1 hour [1]—enables cumulative concentration-response curve construction, prolonged perfusion protocols, and receptor desensitization studies that are fundamentally impossible with native ADP due to rapid enzymatic hydrolysis. This is particularly critical in tissues with high ectonucleotidase expression such as vascular endothelium, bladder smooth muscle, and brain synaptosomal preparations. The superior stability of ADPβS relative to ATPγS and phosphonate analogs in HeLa and HUVEC cultures [2] further supports its selection as the most degradation-resistant nucleotide tool available for routine cell pharmacology.

Universal Kinase and ATPase High-Throughput Screening Using ATPβS/ADPβS Thiol Detection Platform

For laboratories establishing a universal, HTS-compatible kinase or ATPase screening platform, ADPβS serves as an essential calibration standard and product reference in the ATPβS→ADPβS thiol-detection assay system. The selective reactivity of ADPβS (but not ATPβS) with dithio reagents such as DTNB and DSSA enables direct, mix-and-read detection without coupled enzymes or antibodies [3]. The validated Z′ factor of 0.54 in plate-reader format [3] confirms suitability for screening campaigns. Procurement should include both ATPβS (as the kinase/ATPase substrate) and ADPβS (as the quantitative product standard for constructing calibration curves), leveraging the broad substrate tolerance of kinases for ATPβS documented in the literature and patent estate [4].

Discrimination of P2Y1-Mediated from P2Y12-Mediated Signaling in Complex Tissue and in Vivo Preparations

ADPβS provides a unique pharmacological profile—metabolically stable P2Y1 agonism with substantially lower P2Y12 potency—that enables researchers to discriminate P2Y1-mediated from P2Y12-mediated responses without the confounding influence of ectonucleotidase-driven ADP depletion. The IUPHAR-characterized pEC50 values (P2Y1: 5.62) [5] and the in vivo validation of P2Y1-dependent vasodepressor responses in rats using selective antagonists MRS2500, PSB0739, and MRS2211 [6] provide a solid evidence base for using ADPβS as a pharmacological tool in cardiovascular, urological, and neurological studies. This receptor-subtype discrimination capability is not achievable with 2-MeSADP, which potently activates both P2Y1 and P2Y12, or with native ADP, which is rapidly degraded.

KATP Channel and Sulfonylurea Pharmacology Studies Requiring Metabolic Stability and Defined Nucleotide Effects

For investigations of KATP channel regulation in pancreatic β-cells, cardiac myocytes, or vascular smooth muscle, ADPβS uniquely provides simultaneous channel inhibition and sulfonylurea sensitization in a metabolically stable format [7]. This dual activity—distinct from the channel-stimulating effect of ADP and from the purely inhibitory effect of ATPγS—makes ADPβS the appropriate nucleotide tool for patch-clamp electrophysiology experiments where prolonged stable nucleotide concentrations are required. The defined position of ADPβS in the nucleotide inhibitory potency rank order (ATPγS > ATP > AMP-PNP > ADPβS > dATP > UTP) [7] allows precise interpretation of nucleotide-binding site pharmacology and structure-activity relationships at the sulfonylurea receptor.

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